Cas no 61674-97-3 (Ethanone, 1-(2,4-dimethylcyclobutyl)-)
61674-97-3 structure
Product Name:Ethanone, 1-(2,4-dimethylcyclobutyl)-
CAS No:61674-97-3
MF:C8H14O
MW:126.196162700653
CID:470566
PubChem ID:71393530
Update Time:2025-04-19
Ethanone, 1-(2,4-dimethylcyclobutyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(2,4-dimethylcyclobutyl)-
- 1-(2,4-dimethylcyclobutyl)ethanone
- DTXSID40815291
- 61674-97-3
- 1-(2,4-Dimethylcyclobutyl)ethan-1-one
-
- Inchi: 1S/C8H14O/c1-5-4-6(2)8(5)7(3)9/h5-6,8H,4H2,1-3H3
- InChI Key: BDOWAKKLUBLFRF-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(C)CC1C
Computed Properties
- Exact Mass: 126.10452
- Monoisotopic Mass: 126.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
Ethanone, 1-(2,4-dimethylcyclobutyl)- Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
61674-97-3 (Ethanone, 1-(2,4-dimethylcyclobutyl)-) Related Products
- 35900-26-6(4-Methyl-5-nonanone)
- 3019-25-8(1-cyclobutylethan-1-one)
- 19781-29-4(3-Ethyl-4-octanone)
- 7335-17-3(3,5-Dimethyl-4-octanone, erythro + threo)
- 18641-71-9(2,4-Dimethyl-3-heptanone)
- 7379-12-6(2-methylhexan-3-one)
- 19781-14-7(2-Octanone,3,5-dimethyl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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